2-甲氧基乙基氨基甲酸酯

描述

2-Methoxyethyl carbamate is a chemical compound that can be derived from 2-methoxyethanol, an industrial solvent known to induce developmental and testicular toxicity in laboratory animals. The metabolism of 2-methoxyethanol involves its oxidation to 2-methoxyacetic acid (2-MAA), which is a necessary step for the manifestation of these adverse effects. The urinary metabolites of 2-methoxyethanol have been characterized using 13C nuclear magnetic resonance spectroscopy, revealing pathways that include transformation via ethylene glycol, conjugation with glucuronide or sulfate, and oxidation to 2-MAA. Further metabolism of 2-MAA involves its conversion to glycine and glucuronide conjugates, as well as the incorporation of 2-methoxyacetyl CoA derivatives into intermediary metabolism .

Synthesis Analysis

The synthesis of related carbamate compounds often involves directed lithiation reactions. For instance, N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea and tert-butyl [2-(4-methoxyphenyl)ethyl]carbamate can be doubly lithiated on the nitrogen and ortho to the directing metalating group at -20 to 0 °C with three mole equivalents of n-BuLi in anhydrous THF. The resulting dilithium reagents can then react with various electrophiles to yield high yields of substituted products .

Molecular Structure Analysis

The molecular structure and vibrational frequencies of related carbamate compounds, such as 2-hydroxy-3-(2-methoxyphenoxy) propyl carbamate, have been analyzed using FT-Raman and FTIR spectroscopy. Density functional theory (DFT) and ab initio HF methods with a 6-31G(d,p) basis set have been employed to interpret the vibrational bands and perform normal coordinate force field calculations. The potential energy distribution (PED) has been used to make complete vibrational assignments, and the calculations have been applied to simulate spectra that show excellent agreement with observed spectra .

Chemical Reactions Analysis

The chemical reactions of carbamates can be complex, involving multiple steps and intermediates. For example, organotin(IV) derivatives based on 2-((2-methoxyphenyl)carbamoyl)benzoic acid have been synthesized and characterized by various spectroscopic methods. These compounds have shown potential in antibacterial, DNA interaction, anticancer, and antileishmanial applications. The synthesis involves reactions that yield products with specific geometries, such as trigonal bipyramidal geometry with slight distortion .

Physical and Chemical Properties Analysis

The physical and chemical properties of carbamates can be elucidated through various analytical techniques. For instance, the conformational preferences of carbamate derivatives have been investigated using DNMR spectroscopy and theoretical calculations. The potential energy surface (PES) analysis for each conformer has shown the presence of two rotamers, and NBO analysis has provided insights into the factors influencing rotamer and conformer preferences .

科学研究应用

酰胺的促药

2-甲氧基乙基氨基甲酸酯衍生物已被合成并评估为免疫抑制大鼠模型中肺炎卡氏肺囊虫肺炎 (PCP) 的促药。这些化合物因其在体内转化为活性药物的能力而显示出前景,有可能在最大程度减少毒性的同时提供增强的治疗效果。具体来说,某些氨基甲酸酯类似物与它们的母体化合物相比表现出改善的抗 PCP 活性,表明 2-甲氧基乙基氨基甲酸酯衍生物在传染病促药设计中的潜力 (Rahmathullah et al., 1999)。

杀虫剂增效剂

研究已将甲氧基乙基氨基甲酸酯衍生物确定为氨基甲酸酯杀虫剂的有效增效剂,增强了其对各种害虫的效力。该应用对于农业实践至关重要,其中害虫对现有杀虫剂的抗性是一个日益严重的问题。这些化合物的协同作用可以导致更有效的害虫控制,减少对高剂量有毒杀虫剂的需求,从而最大程度地减少对环境的影响 (Eldefrawi et al., 1960)。

药物递送系统

2-甲氧基乙基氨基甲酸酯已被探索作为新型药物递送系统中的组成部分。例如,涂有聚乙二醇并负载有 2-甲氧基雌二醇(2-甲氧基乙基氨基甲酸酯的衍生物)的 TiO2 纳米颗粒已因其改善抗肿瘤药物临床应用的潜力而受到研究。此类递送系统旨在增强药物的生物利用度、靶向能力和治疗功效,展示了 2-甲氧基乙基氨基甲酸酯在纳米医学和靶向治疗中的用途 (León et al., 2017)。

抗胆碱酯酶

基于呋喃并苯并呋喃和甲苯并二氧杂菲的分子骨架的化合物,结合 2-甲氧基乙基氨基甲酸酯,已被合成并评估其抗胆碱酯酶活性。这些研究旨在开发针对阿尔茨海默病等疾病的新疗法,其中胆碱酯酶抑制剂在控制症状中可以发挥至关重要的作用。对这些衍生物的研究突出了 2-甲氧基乙基氨基甲酸酯在促进神经系统疾病新疗法开发方面的潜力 (Luo et al., 2005)。

作用机制

Target of Action

2-Methoxyethyl carbamate, also known as METHOXYETHYL CARBAMATE, is a carbamate derivative . Carbamates are integral parts of many drugs and prodrugs approved by the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA) . They play a role in drug-target interaction or improve the biological activity of parent molecules .

Mode of Action

Carbamates, in general, have received much attention due to their very good chemical and proteolytic stability, ability to penetrate cell membranes, and resemblance to a peptide bond . They can play a role in drug-target interaction or improve the biological activity of parent molecules .

Biochemical Pathways

Carbamates are known to affect various metabolic pathways. They are involved in enzymatic hydrolysis of the carbamate ester or amide linkage, funnelling of aryl carbamates into respective dihydroxy aromatic intermediates, C1 metabolism, and nitrogen assimilation .

Pharmacokinetics

Modifications of the 2′ position on the ribose sugar of phosphorothioates led to 2′-o-methyl and the 2′-o-methoxyethyl (2′-moe)–containing antisense oligonucleotides that further improved their plasma pharmacokinetic and safety profile .

Result of Action

The adverse effects of several carbamate pesticides include renal, hepatic, neurological, reproductive, immune, and metabolic functions in both humans and animals .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of carbamates. Humans and other non-target species are exposed to residues of these cholinesterase-inhibiting chemicals via nutritional sources (legumes, fruits, contaminated meat, and dairy products), water and/or through environmental/occupational settings due to inappropriate handling .

安全和危害

未来方向

属性

IUPAC Name |

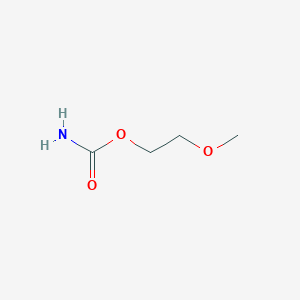

2-methoxyethyl carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3/c1-7-2-3-8-4(5)6/h2-3H2,1H3,(H2,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAQJKDRAJZWQCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2051766 | |

| Record name | 2-Methoxyethyl carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2051766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1616-88-2 | |

| Record name | Ethanol, 2-methoxy-, 1-carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1616-88-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methoxyethyl carbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001616882 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methoxyethyl carbamate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158607 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2-methoxy-, 1-carbamate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methoxyethyl carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2051766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxyethyl carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.063 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHOXYETHYL CARBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C92CT25818 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHOXYETHYL CARBAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2595 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What properties of methoxyethyl carbamate make it suitable as a textile finishing agent?

A1: The research highlights the superior lubricating properties of alkyl ethers of alkylene glycols compared to their corresponding alkanol analogs. [] This characteristic is believed to be transferable to their respective carbamic acid esters, and subsequently, to fabrics treated with methylol derivatives of these esters. The study suggests that increased intermolecular lubricity within finished fabric, potentially achieved through methoxyethyl carbamate treatment, could lead to improved tear strength, abrasion resistance, and a desirable fabric hand. []

Q2: How does the structure of methoxyethyl carbamate influence the performance of the finished fabric?

A2: While the provided abstract doesn't delve into specific structure-property relationships for methoxyethyl carbamate, it emphasizes the importance of the carbamate's chemical structure in dictating the properties of the finished fabric. [] The research suggests that modifying the carbamate structure, potentially through variations in the alkoxyalkyl group, could lead to tailored fabric properties. Further investigation into the specific structural influences of methoxyethyl carbamate on finished fabric properties would be valuable.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

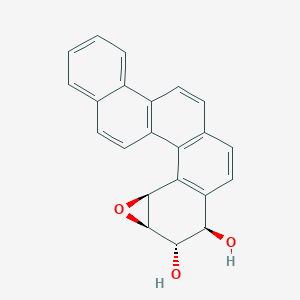

![(7-Amino-2-hydroxy[1,8]naphthyridin-4-yl)acetic acid](/img/structure/B157510.png)

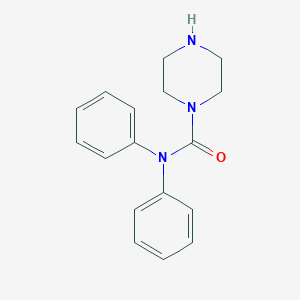

![3-(3-Cyclohexen-1-yl)-2,4-dioxaspiro[5.5]undec-8-ene](/img/structure/B157513.png)

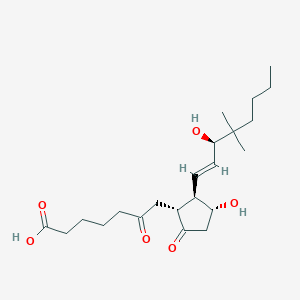

![(2S)-7-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B157516.png)